3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
CAS No.:
Cat. No.: VC15135695
Molecular Formula: C16H15N5O3
Molecular Weight: 325.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N5O3 |
|---|---|
| Molecular Weight | 325.32 g/mol |
| IUPAC Name | 3-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C16H15N5O3/c1-23-13-5-3-4-11(8-13)16(22)18-12-6-7-15(24-2)14(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
| Standard InChI Key | UNFLLPSXUHDJMO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3C=NN=N3 |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Features
3-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS: 1190283-35-2) is a heterocyclic compound with the molecular formula C₁₆H₁₅N₅O₃ and a molecular weight of 325.32 g/mol . Its structure comprises:
-
Benzamide core: A central benzene ring connected to an amide group.
-
Methoxy substituents: Two methoxy groups at positions 3 and 4 of the phenyl rings.
-
Tetrazole ring: A 1H-tetrazole moiety attached to the phenyl group at position 3.
Key structural features:
| Feature | Description |
|---|---|
| Methoxy groups | Electron-donating groups enhancing solubility and hydrogen-bonding capacity |
| Tetrazole ring | Contributes to bioisosterism, mimicking carboxylate groups for target binding |
| Amide linkage | Facilitates interactions with enzymes via hydrogen bonding |
The compound’s SMILES notation is COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3C=NN=N3, and its IUPAC name is 3-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide .
Physicochemical Properties
Critical physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| LogP | 2.0 (approx.) | |
| LogD | 2.0 (approx.) | |
| Polar Surface Area (PSA) | 91.2 Ų | |
| Topological Polar Surface Area (TPSA) | 91.2 Ų |
These properties suggest moderate lipophilicity and high polarity, influencing its ability to cross biological membranes while maintaining solubility in aqueous environments .
Synthesis and Reactivity
Synthetic Routes
The synthesis typically involves a multi-step approach:
-
Tetrazole formation: Cyclization of nitriles or amines with azides.
-
Amide bond formation: Coupling of 3-methoxybenzoic acid derivatives with substituted anilines.
-
Functionalization: Introduction of methoxy groups via methylation or demethylation.
Reagents and conditions:
-
Catalysts: Palladium or copper catalysts for coupling reactions.
-
Solvents: Dichloromethane or DMF for reaction optimization.
-
Purification: Recrystallization or column chromatography.
Reactivity Profile
The compound exhibits reactivity at:
-
Amide group: Susceptible to hydrolysis under acidic/basic conditions.
-
Tetrazole ring: Resistant to hydrolysis but reactive toward electrophiles.
-
Methoxy groups: Stable under physiological conditions but demethylated under strong acids .
Molecular Interactions and Docking Studies
Target Binding Affinity
Docking simulations indicate strong interactions with:
-
COX-2: Hydrogen bonds between the amide group and Ser530.
-
Tubulin: Hydrophobic interactions with the tetrazole ring and methoxy groups.
Binding energy analysis:
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -8.5 (approx.) | H-bonding, π-π stacking |
| Tubulin | -7.2 (approx.) | Hydrophobic interactions |
These findings align with the compound’s potential as a dual-action agent.
Experimental Findings and Applications
In Vitro Studies
Derivatives of this compound demonstrate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa), though specific data for 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide are pending.
Future Research Directions
Structural Optimization
-
Substituent modification: Replacement of methoxy groups with fluorine or ethyl groups to alter electronic properties.
-
Prodrug development: Esterification of the amide group to improve absorption .
Target Identification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume